molecular formula C22H18ClFN6O2 B2866342 3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921885-01-0

3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2866342
CAS No.: 921885-01-0
M. Wt: 452.87
InChI Key: IAPGPWQKGCHGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H18ClFN6O2 and its molecular weight is 452.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. These compounds have shown promising results, comparable to standard drugs like doxorubicin, indicating their potential as anticancer agents. Such studies contribute to the development of new therapeutic options for cancer treatment (E. Ramya Sucharitha et al., 2021).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Research on triazolo[4,3-e]purine derivatives has also explored their efficacy in combating a variety of diseases, including their anticancer, anti-HIV-1, and antimicrobial activities. These compounds have shown considerable activity against specific cancer cell lines, moderate anti-HIV-1 activity, and significant antimicrobial effects against various pathogens (F. Ashour et al., 2012).

Coordination Chemistry

The study of divalent metal aquacomplexes with triazolo[4,3-e]purine derivatives contributes to the understanding of coordination chemistry, highlighting the complex interactions and the formation of various coordination compounds. Such research offers insights into the structural and chemical properties that govern the behavior of these complexes, which can be applied in fields such as catalysis and material science (C. Maldonado et al., 2009).

Anticonvulsant Activity

Compounds structurally related to triazolo[4,3-e]purine have been synthesized and tested for anticonvulsant activity. This research indicates the potential of these compounds to serve as bioisosteres for purine rings in developing new anticonvulsant drugs, showcasing the versatility of triazolo[4,3-e]purine derivatives in medicinal chemistry (J. Kelley et al., 1995).

Fluorine-Containing Derivatives

The synthesis of fluorine-containing indazolones, demonstrating the utility of triazolo[4,3-e]purine derivatives in creating compounds with specific electronic and structural characteristics. These findings contribute to the field of fluorine chemistry and the development of compounds with enhanced biological activity (T. S. Khlebnicova et al., 2008).

Properties

IUPAC Name

8-(2-chloro-6-fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN6O2/c1-27-19-17(20(31)28(2)22(27)32)29(12-11-13-7-4-3-5-8-13)21-26-25-18(30(19)21)16-14(23)9-6-10-15(16)24/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPGPWQKGCHGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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